Cyclobutanecarboxylic acid
Overview
Description
Cyclobutanecarboxylic acid, chemically represented as C₅H₈O₂, is a type of carboxylic acid featuring a cyclobutane backbone. This simple cyclic compound plays a significant role in a range of chemical reactions due to its unique structural characteristics and properties. The four-membered ring of this compound brings about several intriguing chemical properties, including high ring strain due to angle strain and torsional strain. This compound is a colorless solid under standard conditions, with a molar mass of 100.12 g/mol and a characteristic sharp odor .
Mechanism of Action
Target of Action
Cyclobutanecarboxylic acid, chemically represented as C5H8O2, is a type of carboxylic acid featuring a cyclobutane backbone . This simple cyclic compound plays a significant role in a range of chemical reactions due to its unique structural characteristics and properties . The primary target of this compound is the carboxyl group, which is involved in its chemical reactivity .
Mode of Action
The mode of action of this compound chiefly involves the carboxyl group. It behaves like other carboxylic acids by participating in typical reactions such as acid-base neutralization, esterification, and amide formation .
Biochemical Pathways
This compound is an intermediate in organic synthesis . For example, it is a precursor to cyclobutylamine . The cyclobutane ring can be opened under certain conditions, enabling it to participate in a wider variety of chemical transformations .
Result of Action
The result of this compound’s action is the formation of new compounds through reactions such as acid-base neutralization, esterification, and amide formation . These reactions can lead to the formation of salts, esters, and amides, respectively .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature, pH, and the presence of other reactants. For example, the cyclobutane ring can be opened under certain conditions, enabling it to participate in a wider variety of chemical transformations .
Biochemical Analysis
Biochemical Properties
Cyclobutanecarboxylic acid plays a significant role in various biochemical reactions due to its unique structural characteristics. The compound’s cyclobutane ring introduces angle and torsional strain, which influences its reactivity. This compound interacts with several enzymes and proteins, including those involved in esterification and amide formation . For instance, it can react with alcohols in the presence of a catalyst to form cyclobutanecarboxylate esters, or with amines to form amides . These interactions are crucial in biochemical pathways and pharmaceutical synthesis.
Cellular Effects
This compound affects various cellular processes and functions. It influences cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to participate in hydrogen bonding due to its carboxyl group allows it to interact with cellular proteins and enzymes, thereby modulating their activity . These interactions can lead to changes in gene expression and alterations in metabolic pathways, impacting overall cellular function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The carboxyl group of the compound can form hydrogen bonds with amino acid residues in enzymes, leading to enzyme inhibition or activation . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are essential for understanding the compound’s role in biochemical processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard conditions, but its reactivity can vary depending on the experimental environment . Long-term exposure to the compound in in vitro or in vivo studies may lead to cumulative effects on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects on cellular function and metabolic pathways. At high doses, this compound can cause toxic or adverse effects, including enzyme inhibition and disruption of cellular homeostasis . Understanding the dosage-dependent effects is crucial for determining the compound’s therapeutic potential and safety profile.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into other metabolites. The compound can undergo esterification, amide formation, and other typical carboxylic acid reactions
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s polar nature and ability to engage in hydrogen bonding facilitate its movement across cellular membranes . These interactions influence the localization and accumulation of this compound within specific cellular compartments, impacting its overall activity and function.
Subcellular Localization
This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s ability to form hydrogen bonds and interact with cellular proteins plays a crucial role in its localization . Understanding the subcellular distribution of this compound is essential for elucidating its biochemical functions and potential therapeutic applications.
Preparation Methods
Cyclobutanecarboxylic acid can be synthesized through several methods, often involving the formation of the cyclobutane ring in a later step due to its high ring strain. One common method involves the intramolecular cyclization of 1,4-dibromobutane with a base to form cyclobutane, followed by the addition of a carboxyl group through oxidation . Another method involves the decarboxylation of 1,1-cyclobutanedicarboxylic acid at about 160°C to release carbon dioxide, followed by distillation to obtain the finished product .
Chemical Reactions Analysis
The chemical reactivity of cyclobutanecarboxylic acid chiefly involves the carboxyl group. It behaves like other carboxylic acids by participating in typical reactions such as:
Acid-Base Neutralization: When reacted with a base, this compound can be neutralized, leading to the formation of a salt and water.
Esterification: In the presence of alcohols and a suitable catalyst, it can undergo esterification to yield cyclobutanecarboxylate esters.
Amide Formation: This compound can react with amines under suitable conditions to form amides, which are pivotal in biochemistry and pharmaceutical synthesis.
Furthermore, the cyclobutane ring can be opened under certain conditions, enabling it to participate in a wider variety of chemical transformations .
Scientific Research Applications
Cyclobutanecarboxylic acid has found use in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. It can be utilized as a building block in organic synthesis to construct complex molecules, especially those requiring a cyclobutane structure . Its derivatives, such as the cyclobutanecarboxylate esters and amides, have numerous applications in the pharmaceutical industry . Additionally, due to the acid’s polar nature and ability to engage in hydrogen bonding, it can impart improved solubility and stability characteristics to certain compounds .
Comparison with Similar Compounds
Cyclobutanecarboxylic acid can be compared to other carboxylic acids with cyclic structures, such as cyclopropanecarboxylic acid and cyclopentanecarboxylic acid. Compared to these compounds, this compound has a higher ring strain due to its four-membered ring, which influences its reactivity and stability . The unique combination of the cyclobutane ring and the carboxyl group makes this compound a valuable compound in various chemical syntheses and applications .
Similar Compounds
- Cyclopropanecarboxylic acid
- Cyclopentanecarboxylic acid
- Cyclohexanecarboxylic acid
This compound stands out due to its unique structural characteristics and the high ring strain of its cyclobutane ring, which significantly influences its chemical behavior and applications.
Properties
IUPAC Name |
cyclobutanecarboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c6-5(7)4-2-1-3-4/h4H,1-3H2,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXWOGHSRPAYOML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3057725 | |
Record name | Cyclobutanecarboxylic acid | |
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Molecular Weight |
100.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with a stench; [Alfa Aesar MSDS] | |
Record name | Cyclobutanecarboxylic acid | |
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CAS No. |
3721-95-7 | |
Record name | Cyclobutanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3721-95-7 | |
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Record name | Cyclobutanecarboxylic acid | |
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Record name | CYCLOBUTANECARBOXYLIC ACID | |
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Record name | Cyclobutanecarboxylic acid | |
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Record name | Cyclobutanecarboxylic acid | |
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Record name | Cyclobutanecarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.975 | |
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Record name | CYCLOBUTANECARBOXYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0RDJ7C51O0 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of cyclobutanecarboxylic acid?
A1: The molecular formula of this compound is C5H8O2, and its molecular weight is 100.12 g/mol.
Q2: What are some key spectroscopic characteristics of this compound?
A2: Infrared (IR) spectroscopy reveals a characteristic band in the range of 935–900 cm-1 indicative of the cyclobutane ring, particularly when bands are present in the 3000–2800 cm-1 region []. Additionally, a band at 1250 cm-1 is considered a useful spectral characteristic of cyclobutanes. A consistent band representing ring C-H at a substitution site appears at 2874–2855 cm-1 [].
Q3: How does the presence of a cyclobutane ring influence the biological activity of compounds, particularly in comparison to other ring sizes?
A3: Research suggests that the cyclobutane ring size, compared to cyclopropane or cyclopentane, can significantly impact a compound's biological activity. For example, spirocyclic cyclodipeptides containing 1-amino-1-cyclobutanecarboxylic acid showed lower inhibitory activity against the caudal morphogenic system (CMS) of Chick embryos compared to analogues containing 1-amino-1-cyclopentanecarboxylic acid [].
Q4: How does the introduction of substituents like halogens or alkyl groups onto the cyclobutane ring affect the compound's activity?
A4: Introducing substituents onto the cyclobutane ring can drastically alter the compound's activity. For instance, incorporating a trifluoromethyl group into 1-aminocyclobutane-1-carboxylic acid results in analogues with distinct properties []. In another study, the addition of a fluorine atom to the phenyl ring in a this compound derivative led to the development of a conformationally restricted 19F NMR label for studying membrane-bound peptides [].
Q5: What is the significance of the relative stereochemistry of substituents on the cyclobutane ring in terms of biological activity?
A5: Stereochemistry plays a crucial role in determining the biological activity of this compound derivatives. The four stereoisomers of 1-amino-2-(hydroxymethyl)cyclobutanecarboxyclic acid were synthesized and evaluated for their binding affinity to the glycine binding site of the NMDA receptor. The study found variations in potency among the isomers, highlighting the importance of stereochemistry in ligand-receptor interactions [].
Q6: Does incorporating a cyclobutane ring into a molecule necessarily enhance its activity compared to its acyclic counterpart?
A6: Not necessarily. While a cyclobutane ring can introduce conformational restrictions that may be beneficial for activity, it's not a guaranteed enhancer. The overall structure-activity relationship is complex and depends on the specific target and desired activity. For instance, (+/-)-trans-2-(Aminomethyl)this compound hydrochloride, a rigid analogue of gamma-aminobutyric acid (γAbu), showed significantly lower binding affinity to γAbu receptors compared to γAbu itself [].
Q7: Are there specific structural features within this compound derivatives that make them suitable for targeting certain receptors or enzymes?
A7: Yes, the presence of specific functional groups and their spatial arrangement within this compound derivatives contribute to their ability to interact with particular biological targets. For instance, the carboxyl group, often present in these compounds, can participate in hydrogen bonding or ionic interactions with amino acid residues in the active site of enzymes or receptors. Moreover, the constrained conformation imposed by the cyclobutane ring might improve selectivity by limiting the possible binding orientations of the molecule. Further research focusing on the specific interactions between these derivatives and their targets would provide a more comprehensive understanding of the structure-activity relationships.
Q8: What are some of the known biological targets of this compound derivatives?
A8: Research indicates that this compound derivatives can interact with various biological targets, including:
- Amino acid transporters: Studies show that trans-1-amino-3-fluorothis compound (FACBC), a PET tracer, is transported into prostate cancer cells primarily via sodium-dependent amino acid transporters, specifically ASCT2 [].
- Gamma-aminobutyric acid (GABA) receptors: Certain this compound derivatives act as GABA receptor agonists, potentially influencing neurotransmission [].
- N-methyl-D-aspartate (NMDA) receptors: Some derivatives show activity as ligands for the glycine binding site of the NMDA receptor, which is involved in excitatory neurotransmission [, ].
- Proline dehydrogenase (PRODH): Studies have explored this compound and its derivatives as inhibitors of PRODH, an enzyme involved in proline metabolism and implicated in cancer cell metabolism [].
Q9: How does the interaction of this compound derivatives with these targets translate into their observed effects?
A9: The downstream effects of these interactions are diverse and depend on the specific target and the derivative's mechanism of action. For example:
- Inhibition of PRODH: By inhibiting PRODH, this compound derivatives could potentially disrupt proline metabolism in cancer cells, leading to antiproliferative effects [].
- Modulation of GABAergic signaling: Agonists of GABA receptors can enhance inhibitory neurotransmission, potentially leading to sedative or anticonvulsant effects [].
- Influence on NMDA receptor activity: Derivatives acting on the glycine binding site of NMDA receptors can modulate receptor activity, with potential implications for learning, memory, and neuroprotection [, ].
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